Cas no 2229682-90-8 (Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate)

Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate structure
2229682-90-8 structure
商品名:Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate
CAS番号:2229682-90-8
MF:C13H17NO3
メガワット:235.278983831406
CID:5778311
PubChem ID:165784384

Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate
    • 2229682-90-8
    • EN300-1763225
    • Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate
    • インチ: 1S/C13H17NO3/c1-9(14)4-5-10-8-11(13(15)17-3)6-7-12(10)16-2/h4-9H,14H2,1-3H3/b5-4+
    • InChIKey: MIJMCJHTAASEPM-SNAWJCMRSA-N
    • ほほえんだ: O(C)C1C=CC(C(=O)OC)=CC=1/C=C/C(C)N

計算された属性

  • せいみつぶんしりょう: 235.12084340g/mol
  • どういたいしつりょう: 235.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 61.6Ų

Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1763225-5.0g
methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate
2229682-90-8
5g
$4143.0 2023-06-03
Enamine
EN300-1763225-5g
methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate
2229682-90-8
5g
$4143.0 2023-09-20
Enamine
EN300-1763225-1.0g
methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate
2229682-90-8
1g
$1429.0 2023-06-03
Enamine
EN300-1763225-0.1g
methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate
2229682-90-8
0.1g
$1257.0 2023-09-20
Enamine
EN300-1763225-0.5g
methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate
2229682-90-8
0.5g
$1372.0 2023-09-20
Enamine
EN300-1763225-1g
methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate
2229682-90-8
1g
$1429.0 2023-09-20
Enamine
EN300-1763225-10g
methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate
2229682-90-8
10g
$6144.0 2023-09-20
Enamine
EN300-1763225-10.0g
methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate
2229682-90-8
10g
$6144.0 2023-06-03
Enamine
EN300-1763225-2.5g
methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate
2229682-90-8
2.5g
$2800.0 2023-09-20
Enamine
EN300-1763225-0.25g
methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate
2229682-90-8
0.25g
$1315.0 2023-09-20

Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate 関連文献

Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoateに関する追加情報

Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate (CAS No. 2229682-90-8): A Comprehensive Overview

Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate, identified by its CAS number 2229682-90-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and molecular medicine. The presence of both an aminobut-1-en-1-yl side chain and a methoxy group on the benzoate core suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation.

The< strong>Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate structure combines elements that are frequently explored in medicinal chemistry for their ability to modulate biological pathways. The benzoate moiety, a common pharmacophore in many drugs, is known for its stability and ease of functionalization. The addition of a methoxy group at the para position enhances lipophilicity while maintaining metabolic stability, which is crucial for drug efficacy. The aminobut-1-en-1-yl group introduces a flexible alkenyl chain that can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic effects, with biological receptors.

In recent years, the development of novel therapeutic agents has been heavily influenced by the ability to design molecules that can selectively interact with specific biological targets. The< strong>Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate compound exemplifies this trend by incorporating structural features that are known to enhance binding affinity and selectivity. Studies have shown that compounds with similar structural motifs exhibit potential in inhibiting enzymes and receptors involved in inflammatory and metabolic disorders. The< strong>aminobut-1-en-1-yl side chain, in particular, has been identified as a key element in modulating the pharmacokinetic properties of small molecules.

The synthesis of< strong>Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate presents an interesting challenge due to the need to carefully control the regioselectivity and stereoselectivity of reactions involving the benzoate core and the alkenyl side chain. Advances in synthetic methodologies have enabled chemists to construct complex molecules with high precision, allowing for the exploration of diverse chemical space. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been particularly useful in generating the desired structural framework.

The pharmacological potential of< strong>Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate has been investigated in several preclinical studies. These studies have highlighted its ability to interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. The< strong>aminobut-1-en-1-yl group has been shown to play a critical role in modulating the activity of these targets, potentially leading to therapeutic effects in conditions such as cancer, neurodegenerative diseases, and autoimmune disorders.

In conclusion, Methyl 3-(3-amino-butene) -4-methoxy-benzoate CAS No:2229682 -90 -8 represents a structurally intriguing compound with significant pharmaceutical potential. Its unique combination of functional groups and its ability to interact with biological targets make it a valuable scaffold for drug discovery. As research continues to uncover new applications for this molecule, it is likely that< strong>Methyl 3-(3-amino-butene) -4-methoxy-benzoate CAS No:2229682 -90 -8 will play an increasingly important role in the development of novel therapeutic agents.

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